Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-nitrobenzoate

Description

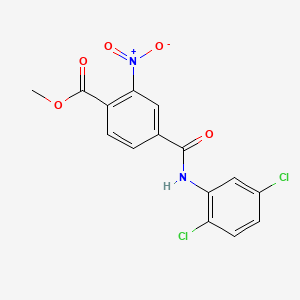

Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-nitrobenzoate (CAS: 83929-47-9; EINECS: 281-339-3) is a benzoate ester derivative featuring a 2-nitro substituent on the aromatic ring and a (2,5-dichlorophenyl)carbamoyl group at the para position. Its molecular formula is C15H10Cl2N2O5, with a molecular weight of 369.16 g/mol (calculated based on structural analysis). The compound is registered under regulatory frameworks, with documentation dating to 31/05/2013 .

Properties

CAS No. |

83929-47-9 |

|---|---|

Molecular Formula |

C15H10Cl2N2O5 |

Molecular Weight |

369.2 g/mol |

IUPAC Name |

methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-nitrobenzoate |

InChI |

InChI=1S/C15H10Cl2N2O5/c1-24-15(21)10-4-2-8(6-13(10)19(22)23)14(20)18-12-7-9(16)3-5-11(12)17/h2-7H,1H3,(H,18,20) |

InChI Key |

BVBSCSYCFCDVEU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction involves the following steps:

Formation of Acetone Cyanohydrin: Acetone reacts with hydrogen cyanide to form acetone cyanohydrin.

Reaction with Hydrazine: Acetone cyanohydrin is then reacted with hydrazine to produce 2,2’-Azobis(2-methylpropionitrile).

The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) is carried out in large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) undergoes several types of chemical reactions, primarily involving radical formation. The key reactions include:

Thermal Decomposition: Upon heating, 2,2’-Azobis(2-methylpropionitrile) decomposes to form nitrogen gas and two radicals of 2-cyanoprop-2-yl.

Radical Polymerization: The radicals generated from the decomposition can initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.

Common Reagents and Conditions

Reagents: Common reagents used in reactions with 2,2’-Azobis(2-methylpropionitrile) include monomers like styrene, acrylonitrile, and methyl methacrylate.

Conditions: Reactions typically require elevated temperatures (around 60-80°C) and may be conducted in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from the reactions of 2,2’-Azobis(2-methylpropionitrile) are polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate, depending on the monomers used in the polymerization process.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-nitrobenzoate exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the dimerization of c-Myc and Max proteins, which are critical in cancer cell proliferation. The electron-rich nitro group in the compound is believed to play a vital role in enhancing its biological activity by stabilizing inactive forms of these proteins .

Genotoxicity Studies

The compound has been included in studies assessing genotoxicity, where it was evaluated alongside other compounds for its potential to cause DNA damage. The findings suggest that while some derivatives exhibit genotoxic effects, the specific structure of this compound may mitigate these risks compared to other related compounds .

Environmental Toxicology

Given its chlorinated structure, this compound has been evaluated for its environmental impact and toxicity. It is crucial for understanding the fate of such chemicals in ecosystems. Studies have shown that chlorinated compounds can persist in the environment and bioaccumulate, necessitating thorough risk assessments for their use in industrial applications .

Drug Development

The structural features of this compound make it a candidate for further development as a pharmaceutical agent. Its ability to modulate protein interactions suggests potential roles as an inhibitor in various signaling pathways associated with cancer and other diseases. Ongoing research aims to optimize its structure to enhance efficacy and reduce toxicity .

Synthesis of Analogues

The compound serves as a precursor for synthesizing various analogues that may possess improved pharmacological properties. By modifying different functional groups on the core structure, researchers can explore a range of biological activities, leading to the discovery of new therapeutic agents .

Case Study 1: c-Myc Inhibition

In a study examining the inhibition of c-Myc-Max dimerization, this compound was tested alongside structurally related compounds. The results indicated that while some analogues showed significant inhibition at micromolar concentrations, the original compound's activity was comparable but required further optimization for clinical relevance .

Case Study 2: Environmental Impact Assessment

An assessment conducted on chlorinated compounds highlighted this compound's persistence in aquatic environments. The study emphasized the need for regulatory measures to manage such chemicals due to their potential ecological risks and bioaccumulation tendencies .

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. The compound decomposes to form nitrogen gas and two radicals of 2-cyanoprop-2-yl. These radicals can then initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiating feature is the 2-nitro group , which confers electron-withdrawing properties, influencing reactivity, solubility, and biological interactions. Below is a comparative analysis with three structurally related compounds:

Physicochemical and Functional Differences

Biological Activity

Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-nitrobenzoate is a chemical compound with significant potential in various biological applications. Its structure includes a methyl ester, an amino group, and a nitro group, contributing to its unique chemical properties and biological activities. The molecular formula is , with a molecular weight of approximately 369.1563 g/mol .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Preliminary studies suggest that the compound may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. The presence of the dichlorophenyl moiety is hypothesized to enhance its interaction with microbial targets .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Initial findings suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, studies have shown that it can inhibit certain enzymes or receptors that play critical roles in tumor growth and metastasis .

Enzyme Inhibition

This compound has demonstrated potential as an inhibitor of various enzymes linked to disease processes. Notably, it has been studied for its inhibitory effects on acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship

The unique arrangement of functional groups in this compound contributes to its biological activity. The combination of the amino group, nitro group, and dichlorophenyl moiety allows for diverse interactions with biological systems. Understanding these interactions is crucial for optimizing the compound's therapeutic potential .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-(2,4-dichlorophenoxy)-2-nitrobenzoate | C15H12Cl2N2O5 | Contains a dichlorophenoxy group |

| Methyl 4-cyano-2-methyl-5-nitrobenzoate | C11H10Cl2N2O5 | Features a cyano group |

| Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate | C15H12Cl2N2O3 | Similar amino and carbamoyl functionalities |

This table illustrates how this compound stands out due to its specific functional groups that may confer distinct biological activities not found in other similar compounds .

Study on Antimicrobial Activity

In a study investigating the antimicrobial properties of various derivatives of nitrobenzoates, this compound exhibited significant inhibition against Gram-positive bacteria. The study utilized disk diffusion methods to assess antibacterial efficacy, revealing zones of inhibition comparable to standard antibiotics .

Investigation into Anticancer Effects

Another research effort focused on the anticancer potential of this compound involved in vitro assays against several cancer cell lines. Results indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis in treated cells. Further mechanistic studies are underway to clarify the pathways involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.